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Compound of Interest

Compound Name: 4-Azidophlorizin

Cat. No.: B043439

4-Azidophlorizin: A Technical Guide for
Researchers

An In-depth Examination of the Chemical Structure, Properties, and Applications of a Key
Photoaffinity Probe for Glucose Transporters

Abstract

4-Azidophlorizin, a derivative of the natural product phlorizin, is a potent tool in the study of
glucose transport mechanisms. Its utility as a high-affinity photoaffinity label allows for the
specific identification and characterization of glucose transporter proteins, particularly the
sodium-glucose cotransporters (SGLTs). This technical guide provides a comprehensive
overview of the chemical structure, physicochemical properties, and biological activity of 4-
Azidophlorizin. Detailed experimental protocols for its synthesis and application in
photoaffinity labeling are presented, alongside a summary of its inhibitory effects on SGLT1
and SGLT2. This document is intended to serve as a valuable resource for researchers,
scientists, and drug development professionals engaged in the study of glucose transport and
the development of novel therapeutics targeting SGLT proteins.

Chemical Structure and Physicochemical Properties

4-Azidophlorizin is a synthetic derivative of phlorizin, characterized by the introduction of an
azide group on the B-ring of the phloretin aglycone. This modification imparts photoreactive
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properties to the molecule while largely preserving its affinity for glucose transporters.

Chemical Structure:

IUPAC Name: 1-[4,6-dihydroxy-2-(B-D-glucopyranosyloxy)phenyl]-3-(4-azidophenyl)-1-
propanone

Molecular Formula: C21H23N309

Molecular Weight: 461.43 g/mol

CAS Number: 79541-46-1

Physicochemical Properties:

The physicochemical properties of 4-Azidophlorizin are summarized in the table below. These
properties are crucial for its handling, storage, and use in experimental settings.

Property Value

Appearance Off-white to orange solid

Solubility Slightly soluble in DMSO and Methanol
Storage Conditions Store at -20°C in the dark

Biological Activity and Inhibition of SGLTs

4-Azidophlorizin functions as a competitive inhibitor of sodium-glucose cotransporters, binding
to the same site as phlorizin. Its affinity for the glucose transporter has been characterized in
brush border membrane vesicles.

Inhibitory Activity:

The inhibitory constant (Ki) of 4-Azidophlorizin for the glucose transporter in rat kidney brush
border membranes has been determined to be in the range of 3.2 to 5.2 pM[1]. This affinity is
comparable to that of phlorizin itself in this model system. It is important to note that the affinity
can vary between species, with a reportedly lower affinity for the transporter in rabbits[1]. While
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specific Ki values for SGLT1 and SGLT2 isoforms are not readily available in the public domain,
its utility as a photoaffinity label for the intestinal Na+,D-glucose transporter (SGLT1) has been
demonstrated[2].

For comparison, other well-characterized SGLT inhibitors exhibit a range of affinities and
selectivities. For instance, canagliflozin has reported Ki values of approximately 650 nM for
SGLT1 and is a highly selective SGLT2 inhibitor[3]. Sotagliflozin, a dual SGLT1/SGLT?2 inhibitor,
shows selectivity for SGLT2 over SGLT1.

Experimental Protocols
Synthesis of 4-Azidophlorizin

The synthesis of 4-Azidophlorizin is typically achieved through a multi-step process starting
from phlorizin. A general synthetic scheme involves the nitration of phlorizin, followed by
reduction of the nitro group to an amine, and subsequent conversion of the amine to an azide.

Workflow for the Synthesis of 4-Azidophlorizin:
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Caption: Synthetic pathway for 4-Azidophlorizin from phlorizin.

Detailed Protocol (General Procedure):
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» Step 1: Synthesis of 3-Nitrophlorizin: Phlorizin is carefully reacted with a nitrating agent, such
as a mixture of nitric acid and sulfuric acid, at a controlled low temperature to introduce a
nitro group at the 3-position of the A-ring.

o Step 2: Synthesis of 3-Aminophlorizin: The resulting 3-nitrophlorizin is then subjected to a
reduction reaction. This is commonly achieved through catalytic hydrogenation using
hydrogen gas and a palladium on carbon (Pd/C) catalyst, or by using other reducing agents
like tin(ll) chloride in hydrochloric acid. This step converts the nitro group to an amino group.

o Step 3: Synthesis of 4-Azidophlorizin: The 3-aminophlorizin is converted to a diazonium salt
by treatment with a solution of sodium nitrite in a strong acid (e.g., hydrochloric acid) at O-
5°C. The unstable diazonium salt is then immediately reacted with sodium azide to yield 4-
Azidophlorizin. The product is then purified, typically by chromatography.

Photoaffinity Labeling of Glucose Transporters

4-Azidophlorizin is used to covalently label glucose transporters upon photoactivation. The
aryl azide group, when exposed to UV light, forms a highly reactive nitrene intermediate that
can insert into nearby C-H or N-H bonds of the protein, forming a stable covalent linkage.

Workflow for Photoaffinity Labeling:
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Caption: General workflow for photoaffinity labeling of glucose transporters.
Detailed Protocol:

» Preparation of Biological Sample: Isolate membrane vesicles (e.g., intestinal or renal brush
border membranes) containing the target glucose transporters.

 Incubation: Incubate the membrane preparation with 4-Azidophlorizin in a suitable buffer in
the dark to allow for binding to the transporter. To determine the specificity of labeling, a
control experiment should be performed in the presence of an excess of a non-photoreactive

competitor, such as phlorizin or D-glucose.

o Photoactivation: Irradiate the sample with UV light at a wavelength that activates the azide
group (typically around 254 nm) for a specified period on ice. The reactive nitrene generated
will covalently bind to the transporter protein at or near the binding site.
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e Quenching: After photolysis, quench any unreacted nitrene by adding a scavenger molecule,
such as dithiothreitol (DTT).

e Analysis: The covalently labeled proteins are then separated by sodium dodecyl sulfate-
polyacrylamide gel electrophoresis (SDS-PAGE). The labeled protein can be identified by
autoradiography (if a radiolabeled version of 4-Azidophlorizin was used) or by Western
blotting using an antibody against the transporter of interest.

Spectroscopic and Photochemical Data

The characterization of 4-Azidophlorizin relies on various spectroscopic techniques. While a
complete public dataset is not readily available, the expected spectral features are outlined
below.

Expected Spectroscopic Data:
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Technique Expected Features

Signals corresponding to the aromatic protons
of the A and B rings, the protons of the glucosyl
moiety, and the aliphatic protons of the

1H NMR propanone linker. The introduction of the azide
group on the B-ring would cause a shift in the
signals of the adjacent aromatic protons

compared to phlorizin.

Resonances for the carbons of the two aromatic
13C NMR rings, the carbonyl group, the glucosyl unit, and

the aliphatic chain.

A characteristic strong absorption band for the
azide (Ns) stretching vibration, typically
observed in the range of 2100-2160 cm~1. Other
FTIR prominent peaks would include those for O-H
stretching (hydroxyl groups), C=0 stretching
(ketone), and C-O stretching (ether and

alcohol).

The UV-Vis absorption spectrum is expected to
show characteristic peaks for the phlorizin
] backbone with a potential shift or additional
UV-Vis
band due to the azido-phenyl group. Aryl azides
typically exhibit a strong absorption band in the

UV region.

Photochemical Properties:

Quantitative photochemical data such as the molar extinction coefficient (€) and quantum yield
(P) are essential for optimizing photoaffinity labeling experiments. While specific values for 4-
Azidophlorizin are not widely reported, aryl azides generally have molar extinction coefficients
in the range of 103 to 10* M~1cm™1 at their absorption maximum. The quantum yield for nitrene
formation upon photolysis is a critical parameter that influences the efficiency of labeling.

Conclusion
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4-Azidophlorizin remains a valuable chemical probe for the study of sodium-glucose
cotransporters. Its ability to bind with high affinity and to covalently label its target upon
photoactivation provides a powerful method for identifying and characterizing these important
membrane proteins. This guide has summarized the key chemical, physical, and biological
properties of 4-Azidophlorizin and provided an overview of its synthesis and application.
Further detailed characterization of its isoform-specific inhibitory activity and its photochemical
properties will undoubtedly enhance its utility in the ongoing research of glucose transport and
the development of related therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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